molecular formula C14H22ClNO9 B015325 beta-Glucosamine, tetraacetate, hydrochloride CAS No. 10034-20-5

beta-Glucosamine, tetraacetate, hydrochloride

Cat. No.: B015325
CAS No.: 10034-20-5
M. Wt: 383.78 g/mol
InChI Key: BQLUYAHMYOLHBX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Beta-Glucosamine, tetraacetate, hydrochloride, also known as (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride, primarily targets the articular tissues such as cartilage, synovial membrane, and subchondral bone . These tissues play a crucial role in joint health and function.

Mode of Action

The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans , which are essential components of cartilage . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of proteoglycans that retard cartilage degradation and improve joint function . Glucosamine exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 .

Pharmacokinetics

The pharmacokinetics of glucosamine involve its absorption, distribution, metabolism, and excretion (ADME). Glucosamine is absorbed in the gastrointestinal tract and distributed throughout the body, including the joints . It is metabolized in the liver and excreted through the kidneys . The bioavailability of glucosamine can vary significantly among individuals .

Result of Action

The molecular and cellular effects of glucosamine’s action include the enhancement of proteoglycan synthesis, reduction of inflammation, and improvement of cellular redox status . These effects contribute to the delay of osteoarthritis pathogenesis and the maintenance of joint health .

Chemical Reactions Analysis

Types of Reactions: Beta-Glucosamine, tetraacetate, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Beta-Glucosamine, tetraacetate, hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Glucosamine sulfate
  • Glucosamine hydrochloride
  • N-Acetylglucosamine

Comparison: Beta-Glucosamine, tetraacetate, hydrochloride is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other glucosamine derivatives. This compound also exhibits stronger anti-inflammatory properties, making it a more effective option for certain biomedical applications .

Properties

IUPAC Name

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLUYAHMYOLHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10034-20-5
Record name .beta.-Glucosamine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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